Aranidipin

Übersicht

Beschreibung

Aranidipine, known by its International Nonproprietary Name (INN) and trade name Sapresta, is a calcium channel blocker. It is a dihydropyridine derivative with two active metabolites, M-1α and M-1β. Aranidipine was developed by Maruko Seiyaku and is primarily used as a hypotensive agent to reduce blood pressure .

Wissenschaftliche Forschungsanwendungen

Aranidipin wurde ausgiebig auf seine Anwendung in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: In der Chemie wird this compound als Modellverbindung verwendet, um die Synthese und Charakterisierung von Dihydropyridinderivaten zu untersuchen. Es wird auch bei der Entwicklung neuer Synthesewege und der Optimierung von Reaktionsbedingungen eingesetzt .

Biologie: In der Biologie wird this compound verwendet, um die Auswirkungen von Kalziumkanalblockern auf zelluläre Prozesse zu untersuchen. Es ist besonders nützlich in der Forschung im Zusammenhang mit der Entspannung der glatten Gefäßmuskulatur und der Regulation des Blutflusses .

Medizin: In der Medizin wird this compound zur Behandlung von Angina pectoris und Bluthochdruck eingesetzt. Es hat sich gezeigt, dass es die Blutdrucksenkung im Vergleich zu anderen Dihydropyridinen potenter ist . Präklinische Studien haben seine Fähigkeit gezeigt, den Femoralblutfluss zu erhöhen und die durch Kalzium induzierte Kontraktion in isolierten Kaninchenarterien zu hemmen .

Industrie: In der pharmazeutischen Industrie wird this compound zur Formulierung blutdrucksenkender Medikamente eingesetzt. Seine langanhaltende gefäßerweiternde Wirkung macht es zu einem wertvollen Bestandteil bei der Behandlung von Herz-Kreislauf-Erkrankungen .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung spannungsabhängiger Kalziumkanäle, insbesondere der L-Typ-Kalziumkanäle. Diese Hemmung senkt die Kalziumkonzentration in den glatten Muskelzellen, was zu Muskelentspannung und Gefäßerweiterung führt. Das hohe Potenzial von this compound wird auf die zusätzliche kalziumantagonistische Aktivität seiner Metaboliten zurückgeführt, die afferente und efferente Arteriolen erweitern .

Ähnliche Verbindungen:

- Nifedipin

- Amlodipin

- Felodipin

- Azelnidipin

Vergleich: this compound ist unter den Dihydropyridinderivaten aufgrund seiner potenten und langanhaltenden gefäßerweiternden Wirkung einzigartig. Studien haben gezeigt, dass this compound die Blutdrucksenkung im Vergleich zu anderen Dihydropyridinen effektiver ist . Seine aktiven Metaboliten, M-1α und M-1β, tragen zu seiner hohen Wirksamkeit und verlängerten Wirkung bei .

Wirkmechanismus

Target of Action

Aranidipine, a novel dihydropyridine derivative, primarily targets L-type calcium channels and alpha-2-adrenoreceptors . These targets play a crucial role in regulating blood pressure and heart rate.

Mode of Action

Aranidipine and its two active metabolites (M-1α and M-1β) inhibit the voltage-dependent calcium channels, leading to a decrease in calcium concentration . This inhibition induces smooth muscle relaxation, thereby dilating the afferent and efferent arterioles . Additionally, Aranidipine acts as a selective alpha2-adrenoreceptor antagonist, inhibiting vasoconstrictive responses .

Biochemical Pathways

The primary biochemical pathway affected by Aranidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Aranidipine prevents calcium influx into vascular smooth muscle cells . This leads to a reduction in intracellular calcium concentrations, causing the relaxation of vascular smooth muscle .

Result of Action

The action of Aranidipine results in potent and long-lasting vasodilating actions . It has been shown to increase femoral blood flow and reduce blood pressure more potently than other dihydropyridines . Additionally, Aranidipine can produce changes in renal blood flow, an effect that may be explained by its impact on alpha-2-adrenoreceptor-mediated vasoconstriction .

Biochemische Analyse

Biochemical Properties

Aranidipine and its metabolites are shown to inhibit calcium-induced contraction in isolated rabbit arteries . This suggests that Aranidipine interacts with calcium channels, proteins, and other biomolecules to exert its effects .

Cellular Effects

Aranidipine has been shown to present potent and long-lasting vasodilating actions . It produces changes in renal blood flow, which may be explained by its effect on alpha-2-adrenoreceptor-mediated vasoconstriction . This indicates that Aranidipine influences cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of Aranidipine is thought to be related to the capacity of Aranidipine and its metabolites to vasodilate afferent and efferent arterioles . This action is performed through the inhibition of voltage-dependent calcium channels . The typical mechanism of action of Aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aranidipine is synthesized through a high-yield synthetic scheme that involves the reaction of propargyl alcohol and ethylene glycol. The optimization conditions of the new synthetic method have been discussed, and the overall yield increased by 20%. The synthesis process also involves the identification and preparation of six related impurities .

Industrial Production Methods: The industrial production of aranidipine involves the use of high-performance liquid chromatography (HPLC) to determine related impurities, ensuring the quality of the final product. The synthesis process is optimized to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aranidipin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine pharmakologische Aktivität und Stabilität unerlässlich.

Häufige Reagenzien und Bedingungen: Die gebräuchlichen Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen Propargylalkohol, Ethylenglykol und andere organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten und Reinheit zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind seine aktiven Metaboliten, M-1α und M-1β. Diese Metaboliten zeigen eine potente blutdrucksenkende Wirkung und tragen zu den gesamten pharmakologischen Wirkungen der Verbindung bei .

Vergleich Mit ähnlichen Verbindungen

- Nifedipine

- Amlodipine

- Felodipine

- Azelnidipine

Comparison: Aranidipine is unique among dihydropyridine derivatives due to its potent and long-lasting vasodilating actions. Studies have shown that aranidipine is more effective in reducing blood pressure compared to other dihydropyridines . Its active metabolites, M-1α and M-1β, contribute to its high efficacy and prolonged action .

Eigenschaften

IUPAC Name |

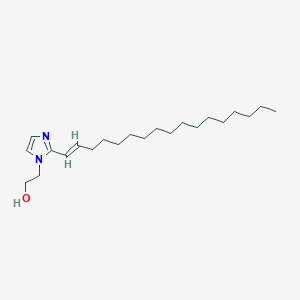

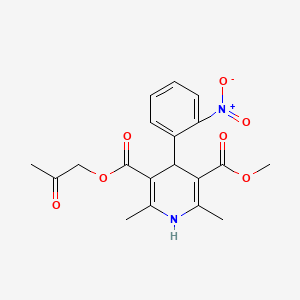

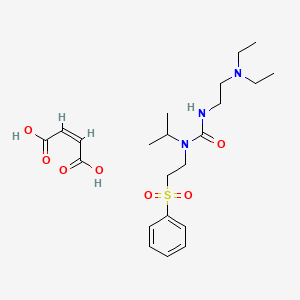

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUCGYYHUFIYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048649 | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86780-90-7 | |

| Record name | Aranidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aranidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-150ºC | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

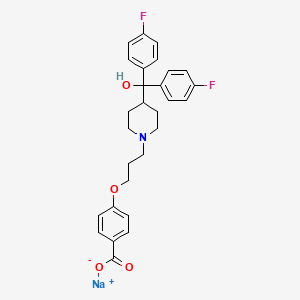

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

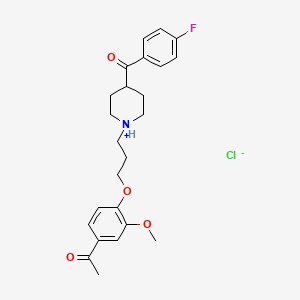

![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)

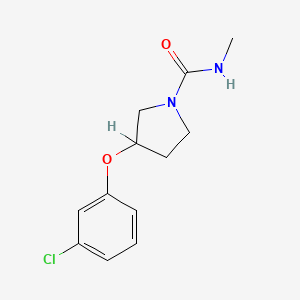

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)